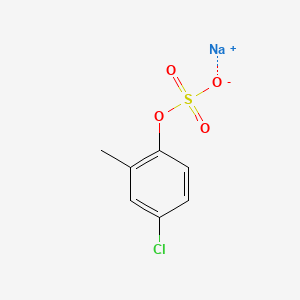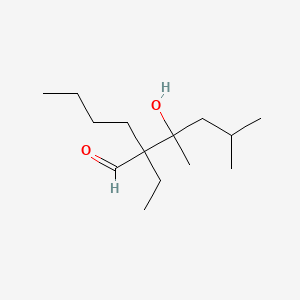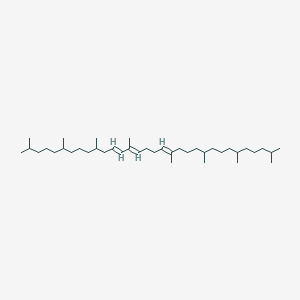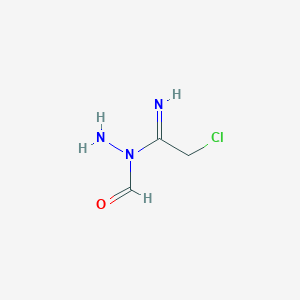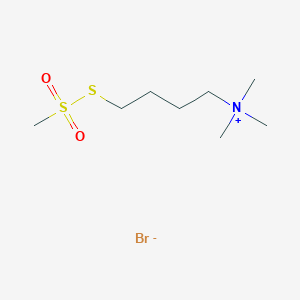
Mtsbt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide (Mtsbt) is a chemical compound used primarily in biochemical research. It is known for its ability to react specifically and rapidly with thiols to form mixed disulfides . This property makes it a valuable tool in probing the structures of various receptor channels, such as the acetylcholine receptor channel and the GABA A receptor channel .
Métodos De Preparación
The preparation of [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide involves the synthesis of the compound through specific chemical reactions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the reaction of methanethiosulfonate with a trimethylammonium butyl group under controlled conditions .
Análisis De Reacciones Químicas
[4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts specifically with thiols to form mixed disulfides.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Oxidation Reactions: It can also undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include thiols, reducing agents, and oxidizing agents. The major products formed from these reactions are typically mixed disulfides and other sulfur-containing compounds .
Aplicaciones Científicas De Investigación
[4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent to study the structure and function of various proteins and enzymes.
Biology: Employed in the investigation of receptor channels and their interactions with other molecules.
Medicine: Utilized in the development of new therapeutic agents and in the study of disease mechanisms.
Industry: Applied in the production of specialized chemicals and in the development of new materials.
Mecanismo De Acción
The mechanism of action of [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide involves its ability to react with thiol groups in proteins and other molecules. This reaction forms mixed disulfides, which can alter the structure and function of the target molecules . The molecular targets of this compound include various receptor channels and enzymes, and the pathways involved are primarily related to thiol-disulfide exchange reactions .
Comparación Con Compuestos Similares
[4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide is unique in its specific reactivity with thiols. Similar compounds include:
Mercaptobenzothiazole: Another sulfur-containing compound used in rubber vulcanization.
Methylsulfonyl Benzothiazole: A selective protein thiol blocking reagent.
Compared to these compounds, [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide is more specialized for biochemical research applications due to its rapid and specific reactivity with thiols .
Propiedades
Fórmula molecular |
C8H20BrNO2S2 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
trimethyl(4-methylsulfonylsulfanylbutyl)azanium;bromide |
InChI |
InChI=1S/C8H20NO2S2.BrH/c1-9(2,3)7-5-6-8-12-13(4,10)11;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
QQFKXBSXKKHZDG-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCCSS(=O)(=O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13852440.png)
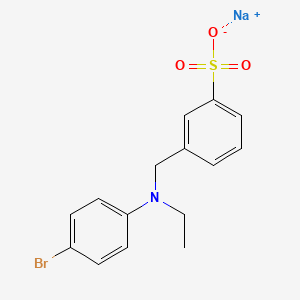
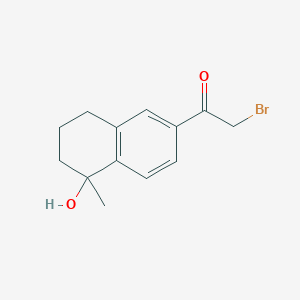
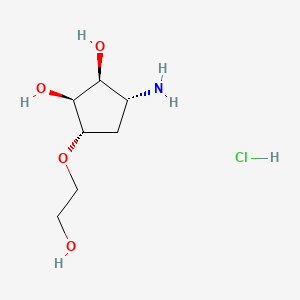

![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
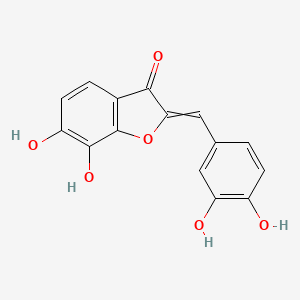
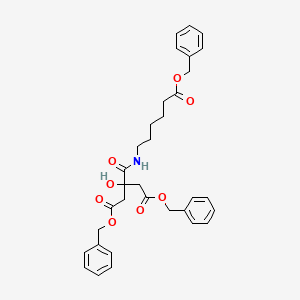
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)
